1-Phenylpiperazine

説明

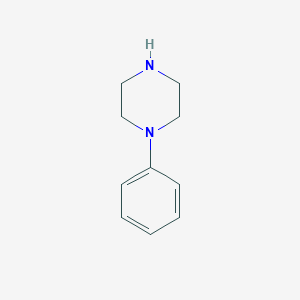

Structure

3D Structure

特性

IUPAC Name |

1-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTJYBJCZXZGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |

| Record name | Phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8057855 | |

| Record name | Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-54-6 | |

| Record name | 1-Phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenylpiperazine's Mechanism of Action on Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperazine (1-PP) is a foundational chemical scaffold from which a multitude of psychoactive compounds have been derived. As a key pharmacophore, its interaction with central nervous system targets, particularly serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, is of significant interest in the fields of neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the mechanism of action of this compound at various serotonin receptor subtypes, with a focus on its binding affinity, functional activity, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the serotonergic system.

Data Presentation: Quantitative Analysis of this compound and its Derivatives at Serotonin Receptors

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and its notable derivatives at key serotonin receptor subtypes. This quantitative data provides a comparative view of their potency and efficacy.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 |

| This compound | Data not available | Data not available | Data not available | Data not available |

| m-Chlorophenylpiperazine (mCPP) | High Affinity | High Affinity | High Affinity | Moderate Affinity |

| WAY-100635 | 0.9 | 130 | 1800 | 1000 |

| Ketanserin | 160 | 2 | 26 | 63 |

| Risperidone | 4.9 | 0.16 | 4.8 | 3.2 |

| Aripiprazole | 1.7 | 3.4 | 15 | 33 |

| Lurasidone | 1.9 | 0.47 | 117 | 2.6 |

Note: Specific Ki values for the unsubstituted this compound are not consistently reported in publicly available literature. The data for derivatives illustrates the pharmacological space occupied by this class of compounds.

Table 2: Functional Activities (EC50/IC50, nM) of Phenylpiperazine Derivatives at Serotonin Receptors

| Compound | Receptor | Functional Assay | Activity | Value (nM) |

| This compound | Serotonin Transporter | Monoamine Release | Agonist | 880 (EC50)[1] |

| m-Chlorophenylpiperazine (mCPP) | 5-HT2C | Locomotor Activity | Agonist | Dose-dependent decrease |

| Aripiprazole | 5-HT1A | cAMP Inhibition | Partial Agonist | 1.7 |

| Lurasidone | 5-HT1A | [35S]GTPγS binding | Partial Agonist | 2.9 |

| Risperidone | 5-HT2A | IP Production | Antagonist | 0.81 |

Note: The functional activity of this compound as a direct receptor agonist/antagonist is not as well-characterized as its derivatives. Its primary described function is as a monoamine releasing agent.

Core Signaling Pathways

This compound and its derivatives elicit their effects by modulating distinct intracellular signaling cascades upon binding to various G-protein coupled serotonin receptors. The primary pathways are detailed below.

5-HT1A Receptor Signaling

The 5-HT1A receptor predominantly couples to inhibitory Gi/o proteins.[2] Agonist binding by a phenylpiperazine derivative typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2] The dissociated Gβγ subunits can also modulate downstream effectors like G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are coupled to the Gq/11 family of G-proteins.[3] Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

5-HT7 Receptor Signaling

Similar to the 5-HT1A receptor, the 5-HT7 receptor is primarily coupled to Gs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels.

Experimental Protocols

The characterization of this compound and its derivatives at serotonin receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of a test compound at a specific serotonin receptor subtype.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

Test Compound: this compound or its derivative.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM serotonin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding (NSB): Radioligand, membrane preparation, and the non-specific binding control.

-

Competitive Binding: Radioligand, membrane preparation, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: cAMP Measurement

These assays determine the functional activity (agonist, antagonist, partial agonist) of a compound by measuring its effect on the intracellular second messenger, cAMP.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring changes in intracellular cAMP levels.

Materials:

-

Cells: HEK293 cells stably expressing the serotonin receptor of interest.

-

Test Compound: this compound or its derivative.

-

Agonist (for antagonist testing): A known agonist for the target receptor (e.g., serotonin).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or luminescence-based).

-

Cell Culture Medium and Reagents.

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and culture until they reach the desired confluency.

-

Compound Addition (Agonist Mode): Add serial dilutions of the test compound to the cells and incubate for a specified time.

-

Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound, followed by the addition of a fixed concentration of a known agonist (typically its EC80).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

-

Functional Assays: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization and biased agonism.

Objective: To quantify the recruitment of β-arrestin to a serotonin receptor upon ligand binding.

Materials:

-

Cells: A cell line engineered to express the serotonin receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, BRET, or FRET).

-

Test Compound: this compound or its derivative.

-

Assay Reagents: Substrates for the reporter system.

-

Plate Reader: Capable of detecting the signal from the reporter system (e.g., luminescence or fluorescence).

Procedure:

-

Cell Plating: Seed the engineered cells into a suitable microplate.

-

Compound Addition: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the necessary substrate(s) and measure the reporter signal using a plate reader.

-

Data Analysis: Plot the reporter signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound serves as a critical scaffold in the design of serotonergic ligands. While comprehensive quantitative data for the parent compound is sparse, the extensive research on its derivatives reveals a rich and complex pharmacology at 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors. The functional outcomes of these interactions are dictated by the specific receptor subtype and the G-protein to which it couples, leading to the modulation of key intracellular signaling pathways, including the cAMP and phospholipase C cascades. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel phenylpiperazine-based compounds, facilitating the development of next-generation therapeutics for a range of neuropsychiatric disorders.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Phenylpiperazine (CAS 92-54-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Phenylpiperazine (CAS 92-54-6), a key intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is an organic compound that features a phenyl group attached to a piperazine (B1678402) ring. Its physical state at room temperature can be a colorless to light yellow liquid or a low-melting solid, contingent on its purity. The following table summarizes its key quantitative physical properties.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₀H₁₄N₂ | - | - |

| Molecular Weight | 162.23 | g/mol | [1] |

| Melting Point | 18 - 18.8 | °C | [1] |

| Boiling Point | 272 - 287.2 | °C | at 760 mmHg[1] |

| Density | 1.028 - 1.07 | g/cm³ | at 20-25°C |

| Refractive Index | ~1.59 | - | at 20°C (Sodium D-line) |

| Flash Point | 138.3 - 140 | °C | [1] |

| pKa (Basic) | 8.71 | - | at 25°C |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform. | - | [2] |

| Appearance | Clear colorless to light yellow liquid or solid. | - | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the identification, purity assessment, and quality control of chemical substances. Below are detailed methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity, with pure substances typically exhibiting a sharp melting range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.[4]

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., silicone oil) within the Thiele tube.[5]

-

-

Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[6]

-

Purity Assessment: A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-Boiling Point Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.[7] A capillary tube, sealed at one end, is inverted and placed within the test tube.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or an aluminum block heater).[7][8]

-

Heating and Observation: The sample is heated gently. As the liquid boils, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

-

Data Recording: The heating is discontinued, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume and is a useful parameter for quality control.

Methodology: Gravimetric Method using a Pycnometer or Graduated Cylinder

-

Mass of Empty Container: The mass of a clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is accurately measured on an analytical balance.[11][12]

-

Mass of Container with Sample: The container is filled with this compound to the calibrated volume mark, and the total mass is measured.[11]

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the sample by its volume.[13]

-

Density (ρ) = (Mass of container with sample - Mass of empty container) / Volume of the sample

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.

Methodology: Using an Abbe Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.[14]

-

Measurement: The prisms are closed, and the light source is adjusted. The control knob is turned to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[15]

-

Data Recording: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[16] The measurement is typically performed using the sodium D-line (589 nm) as the light source.[16]

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the use of this compound in a professional setting.

Caption: A general workflow for the quality control of pharmaceutical intermediates.

Caption: Conceptual role of this compound as a scaffold in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound (CAS 92-54-6), along with standardized experimental protocols for their determination. The structured presentation of data and methodologies is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the consistent and accurate characterization of this important chemical intermediate.

References

- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chemconnections.org [chemconnections.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. quora.com [quora.com]

- 12. mt.com [mt.com]

- 13. study.com [study.com]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. youtube.com [youtube.com]

- 16. athabascau.ca [athabascau.ca]

The Pivotal Role of 1-Phenylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile and privileged structure in the design and development of a vast array of therapeutic agents. Its unique physicochemical properties and ability to interact with a multitude of biological targets have established it as a critical pharmacophore, particularly in the realm of neuropharmacology. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its interactions with key central nervous system (CNS) receptors, its application in diverse therapeutic areas, and the structure-activity relationships that govern its biological activity. This document consolidates quantitative pharmacological data, outlines detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizes key biological pathways and experimental workflows to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

The this compound moiety, a six-membered heterocyclic ring containing two nitrogen atoms with a phenyl group attached to one of them, is a recurring motif in a multitude of clinically successful drugs.[1][2] Its prevalence stems from a combination of favorable characteristics, including its synthetic tractability, which allows for facile chemical modification to fine-tune pharmacological properties.[3] This adaptability has enabled the development of derivatives targeting a wide range of biological receptors, leading to treatments for an array of pathological conditions.[4]

Initially recognized for its utility in developing psychoactive drugs targeting serotonin (B10506) and dopamine (B1211576) receptors, the application of the this compound scaffold has expanded significantly.[5][6] It is now a key component in drugs developed for cardiovascular diseases, cancer, and pain management.[7][8][9] The ability of the piperazine (B1678402) ring to be protonated at physiological pH allows for crucial ionic interactions with biological targets, while the phenyl group and its potential substitutions provide a platform for modulating selectivity and affinity through hydrophobic and electronic interactions.[10] This guide will delve into the core aspects of this compound's contribution to medicinal chemistry, providing the necessary data and protocols to inform future drug design efforts.

Pharmacological Profile: A Multi-Target Ligand

The this compound core is a promiscuous binder, demonstrating affinity for a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. This multi-target profile is a key reason for its therapeutic versatility.

Serotonin (5-HT) Receptor Interactions

This compound and its derivatives are well-known ligands for various serotonin receptor subtypes.[5] Long-chain arylpiperazines represent one of the largest classes of 5-HT1A receptor ligands, with compounds exhibiting a range of activities from full agonism to antagonism.[11] For instance, this compound itself displays a binding affinity (Ki) of 380 nM for the rat 5-HT1A receptor.[12] Derivatives such as trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP) are also potent 5-HT receptor ligands, although they often lack selectivity.[11][13][14] The interaction of these compounds with 5-HT receptors is crucial for their application in treating depression and anxiety.[5][14]

Dopamine (D) Receptor Interactions

The dopaminergic system is another primary target for this compound derivatives. These compounds have shown significant affinity for D2-like dopamine receptors (D2, D3, and D4).[15][16][17] Notably, subtle structural modifications on the phenylpiperazine scaffold can lead to significant changes in selectivity between D2 and D3 subtypes.[15][16] For example, certain N-phenylpiperazine analogs have been designed to bind selectively to the D3 receptor with nanomolar affinity and over 500-fold selectivity against the D2 receptor.[15] This selectivity is critical for developing antipsychotics with improved side-effect profiles and for potential treatments for conditions like Parkinson's disease-related dyskinesia.[15][18]

Adrenergic (α) Receptor Interactions

Derivatives of this compound are also potent ligands for α-adrenergic receptors, particularly the α1 subtype.[7] This interaction is relevant for their use in treating cardiovascular conditions.[7] Molecular docking studies have identified key amino acid residues, such as Asp106 and Phe193, within the α1A-adrenoceptor that are crucial for binding.[7] The affinity for these receptors is driven by hydrogen bonding and electrostatic forces.[7]

Other Biological Targets

Beyond the classical monoamine receptors, this compound derivatives have demonstrated activity at other important targets. Several derivatives bind with high affinity (Ki = 1-10 nM) to sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[19] More recently, the scaffold has been incorporated into molecules designed as topoisomerase II inhibitors for anticancer therapy and as transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management.[8][9]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and some of its notable derivatives, highlighting their binding affinities and functional activities at various biological targets.

| Compound | Target | Species | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |

| This compound | 5-HT1A Receptor | Rat | Binding | 380 | [12] | ||

| This compound | Norepinephrine Transporter | Monoamine Release | 186 | [13] | |||

| This compound | Serotonin Transporter | Monoamine Release | 880 | [13] | |||

| This compound | Dopamine Transporter | Monoamine Release | 2530 | [13] | |||

| Compound 6a ¹ | D3 Dopamine Receptor | Human | Binding | 1.1 | [15] | ||

| Compound 6a ¹ | D2 Dopamine Receptor | Human | Binding | 550 | [15] | ||

| Phenylpiperazine Derivative² | Sigma-1 Receptor | Binding | 1-10 | [19] | |||

| Phenylpiperazine-Hydantoin Derivative 14 | α1-Adrenergic Receptor | Binding | 11.9 | [20] | |||

| Phenylpiperazine-Hydantoin Derivative 12 | 5-HT1A Receptor | Binding | 45.8 | [20] | |||

| L-21³ | TRPV1 | Inhibition | 25 | [9] | |||

| BS230⁴ | MCF7 Cancer Cell Line | Human | Cytotoxicity | 0.9 µM | [8] | ||

| Doxorubicin | MCF7 Cancer Cell Line | Human | Cytotoxicity | 1.0 µM | [8] |

¹Compound 6a is a specific 3-thiophenephenyl fluoride (B91410) substituted N-phenylpiperazine analog. ²A series of this compound derivatives were synthesized and evaluated. ³L-21 is a phenylpiperazine derivative containing a sulfonylurea group. ⁴BS230 is a 1,2-benzothiazine derivative incorporating a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols described in the scientific literature.

General Synthesis of 1-Arylpiperazine Derivatives

A common method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination.

Materials:

-

Aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) (1.0 mmol)

-

Piperazine (1.3 mmol)

-

Palladium catalyst (e.g., Pd2(dba)3) (1-2 mol%)

-

Ligand (e.g., BINAP) (2-4 mol%)

-

Base (e.g., NaOtBu or K2CO3) (1.4 mmol)

-

Anhydrous solvent (e.g., toluene (B28343) or dioxane) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, piperazine, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent and stir the mixture at a specified temperature (typically 80-120 °C) for a designated time (4-24 hours), monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-arylpiperazine.

Note: Specific reaction conditions may vary depending on the reactivity of the aryl halide and the desired product.[16][21]

Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method for determining the binding affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human D3 receptors)

-

Radioligand (e.g., [³H]-spiperone)

-

Test compound (this compound derivative) at various concentrations

-

Non-specific binding agent (e.g., haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding agent.

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the medicinal chemistry of this compound.

Caption: A diagram illustrating the structure-activity relationship (SAR) of this compound derivatives.

Caption: A simplified signaling pathway for a this compound-based 5-HT1A receptor agonist.

Caption: A typical experimental workflow for the evaluation of new this compound-based drug candidates.

Conclusion and Future Directions

The this compound scaffold has undeniably cemented its place as a privileged structure in medicinal chemistry.[4] Its synthetic accessibility and the ability to modulate its pharmacodynamic and pharmacokinetic properties through targeted chemical modifications have led to a plethora of clinically valuable drugs, particularly for CNS disorders.[2] The ongoing exploration of this scaffold continues to yield novel compounds with promising activities in diverse therapeutic areas, including oncology and pain management.[8][9]

Future research will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects and improve therapeutic indices. The design of multi-target ligands, where the this compound core acts as a scaffold to interact with multiple receptors implicated in a particular disease, represents another promising avenue. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will continue to drive the rational design of the next generation of this compound-based therapeutics. The versatility and proven "druglikeness" of this scaffold ensure that it will remain a focal point of medicinal chemistry research for the foreseeable future.[2]

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. acnp.org [acnp.org]

- 12. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]

- 13. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound 99 92-54-6 [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel this compound and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives | MDPI [mdpi.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Pharmacological Profile of 1-Phenylpiperazine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Its derivatives have demonstrated a remarkable polypharmacology, exhibiting affinities for a wide range of neurotransmitter receptors, particularly serotonin (B10506), dopamine (B1211576), and adrenergic receptors. This diverse pharmacological profile has led to their investigation and development for a variety of neuropsychiatric disorders, including anxiety, depression, psychosis, and cognitive deficits. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Receptor Binding Affinities

The interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) is a key determinant of their pharmacological effects. Radioligand binding assays are the gold standard for quantifying the affinity of these compounds for their target receptors.[1] The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following tables summarize the binding affinities (Ki in nM) of this compound and a selection of its derivatives for key serotonin, dopamine, and adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 |

| This compound | 380[2] | - | - | - |

| 1-(2-Methoxyphenyl)piperazine (1-OMPP) | 16[3] | 315[3] | - | 42.5[3] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | - | - |

| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | - | - | - | - |

| BNC210 (derivative) | - | 23.9[4] | 39.4[4] | 45.0[4] |

| Lurasidone (derivative) | 6.7[3] | 0.5[3] | - | 0.5[3] |

| Aripiprazole (derivative) | 4.4[3] | 3.4[3] | - | 34[3] |

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors

| Compound | D2 | D3 | D4 |

| This compound | - | - | - |

| 1-(2-Methoxyphenyl)piperazine (1-OMPP) | 300[3] | - | - |

| Haloperidol (contains a phenylpiperidine moiety, for comparison) | 1.2 | 0.7 | 5.1 |

| FAUC 359 (derivative) | 349[5] | 96[5] | - |

| FAUC 365 (derivative) | 7522[5] | 1413[5] | - |

| Lurasidone (derivative) | 1.1[3] | - | - |

| Aripiprazole (derivative) | 0.34[3] | - | - |

Table 3: Binding Affinities (Ki, nM) of this compound Derivatives at Adrenergic Receptors

| Compound | α1A | α1B | α1D |

| This compound | - | - | - |

| Prazosin (for comparison) | 0.3 | 2.0 | 1.0 |

| Hydantoin-phenylpiperazine derivative 10 | 45.8[2] | - | - |

| Hydantoin-phenylpiperazine derivative 12 | 26.1[2] | - | - |

| Hydantoin-phenylpiperazine derivative 14 | 11.9[2] | - | - |

| Hydantoin-phenylpiperazine derivative 16 | 21.0[2] | - | - |

Structure-Activity Relationships (SAR)

The affinity and selectivity of this compound derivatives can be significantly modulated by substitutions on both the phenyl ring and the piperazine (B1678402) nitrogen.

-

Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for affinity and selectivity. For instance, ortho-substitution with a methoxy (B1213986) group often enhances affinity for 5-HT1A receptors.[6] Halogen substitutions, such as chlorine or trifluoromethyl groups, can also modulate receptor binding profiles, often increasing affinity for certain serotonin and dopamine receptor subtypes.[7]

-

Substitutions on the Piperazine Nitrogen (N4 position): The substituent at the N4 position of the piperazine ring plays a crucial role in determining the pharmacological profile. Long-chain arylpiperazines, where a linker connects the piperazine nitrogen to a terminal aromatic or heterocyclic moiety, are a well-established class of CNS drugs.[4] The nature of this terminal group significantly influences the affinity for various receptors, including dopamine D2 and serotonin 5-HT2A receptors.[3]

Functional Activity and Signaling Pathways

Beyond receptor binding, it is crucial to characterize the functional activity of these compounds – whether they act as agonists, antagonists, partial agonists, or inverse agonists. This is determined through functional assays that measure the downstream signaling events following receptor activation.

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate the canonical signaling pathways for the 5-HT1A, Dopamine D2, and α1-Adrenergic receptors.

Experimental Protocols

Radioligand Binding Assay (Example: 5-HT1A Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

Materials:

-

Radioligand: [³H]-WAY-100635 (a selective 5-HT1A antagonist).[8][9]

-

Membrane Preparation: Rat hippocampal membranes or membranes from cells stably expressing the human 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT.

-

Test Compounds: Serial dilutions of the this compound derivatives.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Protocol:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound or vehicle (for total binding) or 10 µM 5-HT (for non-specific binding)

-

[³H]-WAY-100635 (final concentration typically 0.1-0.5 nM)

-

Membrane preparation (20-50 µg of protein per well)

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/s-Coupled Receptors

This protocol outlines a method to measure changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, typically for assessing the functional activity of compounds at Gi-coupled (e.g., 5-HT1A, D2) or Gs-coupled receptors.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the receptor of interest.

-

Assay Medium: HBSS or other suitable buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

-

Forskolin (B1673556): (For Gi-coupled receptors) to stimulate basal cAMP levels.

-

Test Compounds: Serial dilutions of the this compound derivatives.

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen based kits.[1]

-

Plate Reader: Compatible with the chosen detection kit.

Protocol for a Gi-coupled Receptor (e.g., 5-HT1A):

-

Seed the cells in a 96- or 384-well plate and grow to confluence.

-

Replace the culture medium with assay medium.

-

Add serial dilutions of the test compound (agonist) to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Incubate at 37°C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

For agonists, generate a dose-response curve and calculate the EC50 value (concentration for 50% of maximal effect) and Emax (maximal effect).

-

For antagonists, determine the IC50 value (concentration that inhibits 50% of the agonist response) and calculate the Kb (antagonist dissociation constant).

Functional Assay: Inositol (B14025) Monophosphate (IP1) Measurement for Gq-Coupled Receptors

This protocol is for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the phospholipase C pathway, to assess the functional activity at Gq-coupled receptors (e.g., α1-adrenergic).

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the receptor of interest.

-

Stimulation Buffer: HBSS or similar buffer.

-

Lithium Chloride (LiCl): To inhibit the degradation of IP1.[10]

-

Test Compounds: Serial dilutions of the this compound derivatives.

-

Plate Reader: HTRF-compatible.

Protocol:

-

Plate and grow cells in a suitable microplate.

-

Remove the culture medium and add the stimulation buffer containing LiCl.

-

Add serial dilutions of the test compound (agonist) or pre-incubate with an antagonist before adding a known agonist.

-

Incubate at 37°C for 60 minutes.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

-

Generate dose-response curves and calculate EC50/IC50 values as described for the cAMP assay.

In Vivo Pharmacological Profiling

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy and side-effect profiles in living organisms. The choice of behavioral models depends on the in vitro pharmacological profile of the compound.

-

For compounds with high 5-HT1A receptor affinity (agonists/partial agonists):

-

Elevated Plus Maze: To assess anxiolytic-like effects. An increase in the time spent in the open arms is indicative of anxiolysis.

-

Forced Swim Test / Tail Suspension Test: To evaluate antidepressant-like activity. A decrease in immobility time suggests an antidepressant effect.[12]

-

-

For compounds with high D2 receptor affinity (antagonists):

-

Apomorphine-Induced Climbing in Mice: To assess antipsychotic-like activity. Inhibition of climbing behavior induced by the dopamine agonist apomorphine (B128758) is a classic screen for D2 antagonists.

-

Catalepsy Test: To evaluate extrapyramidal side effects (motor stiffness). The time a rodent remains in an awkward posture is measured.

-

-

For compounds with a mixed receptor profile: A battery of tests is often employed to create a comprehensive behavioral fingerprint of the compound.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel CNS-active agents. The pharmacological profile of its derivatives can be finely tuned through chemical modifications, leading to compounds with a wide range of affinities and functional activities at serotonin, dopamine, and adrenergic receptors. A systematic approach to their pharmacological evaluation, employing a combination of in vitro binding and functional assays followed by in vivo behavioral models, is essential for identifying promising drug candidates and elucidating their mechanisms of action. This guide provides a foundational framework for researchers in the field, outlining the key experimental methodologies and summarizing the current understanding of the complex pharmacology of this important class of compounds.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 6. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Quantitative autoradiographic characterisation of the binding of [3H]WAY-100635, a selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenylpiperazine as a Precursor in Psychoactive Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. The synthesis and distribution of psychoactive substances are subject to strict legal regulations. All procedures described herein should only be carried out in a licensed and appropriately equipped laboratory setting, in full compliance with all applicable laws and regulations.

Introduction

1-Phenylpiperazine and its derivatives represent a significant class of chemical building blocks in the development of various psychoactive compounds. The versatility of the phenylpiperazine scaffold has been exploited in the synthesis of both legitimate pharmaceuticals and clandestinely produced designer drugs. This technical guide provides an in-depth overview of the role of this compound as a precursor, detailing the synthesis of key psychoactive drugs, analytical methodologies for their characterization, and relevant quantitative data.

The core structure of this compound allows for substitutions on both the phenyl ring and the second nitrogen atom of the piperazine (B1678402) moiety, leading to a wide array of compounds with diverse pharmacological activities. This guide will focus on two prominent examples of pharmaceuticals derived from substituted phenylpiperazines, aripiprazole (B633) and trazodone, as well as common designer drugs such as m-chlorophenylpiperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Pharmaceutical Synthesis

The synthesis of pharmaceuticals utilizing phenylpiperazine precursors is a well-established process in industrial settings, characterized by multi-step reactions that require precise control over reaction conditions to ensure high yield and purity.

Aripiprazole Synthesis

Aripiprazole, an atypical antipsychotic, is synthesized using 1-(2,3-dichlorophenyl)piperazine (B491241) as a key intermediate. The most common synthetic route involves the N-alkylation of this piperazine derivative with a quinolinone moiety.[1][2]

Synthesis Pathway of Aripiprazole

Step 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride [3]

-

In a 500ml reaction vessel, combine 10g of 2,3-dichloronitrobenzene (B165493) and 9.3g of bis(2-chloroethyl)amine hydrochloride.

-

Add 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium (B1175870) chloride, and 125ml of purified water.

-

Introduce 0.90g of potassium iodide and 1.68g of tetrabutylammonium (B224687) bromide as phase transfer catalysts.

-

Heat the mixture to 130°C and maintain this temperature for 20 hours.

-

After cooling to room temperature, filter the mixture by suction.

-

To the mother liquor, add 100ml of acetone (B3395972) and stir for 1.5 hours to induce crystallization.

-

Collect the crude product by suction filtration and dry to yield the solid product.

Step 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [2]

-

Prepare a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 3 molar equivalents of 1,4-dibromobutane.

-

Add potassium carbonate incrementally to the mixture.

-

After the reaction is complete, the mixture is worked up with ethyl acetate (B1210297).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Step 3: Final Synthesis of Aripiprazole [4]

-

Dissolve 36.0 g of potassium carbonate in 600 ml of water.

-

Add 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride to the solution.

-

Heat the mixture with stirring at 90 to 95°C for approximately 4 hours.

-

Cool the reaction mixture to about 40°C.

-

Collect the deposited crystals by filtration to obtain aripiprazole.

| Parameter | Value | Reference |

| Yield (Step 1) | 68.0% | [3] |

| Purity (HPLC, Step 1) | 99.0% | [3] |

| Yield (Final Product) | 85-90% | [5] |

| Purity (HPLC, Final) | >99.3% | [5] |

Trazodone Synthesis

Trazodone, an antidepressant, is synthesized from 1-(3-chlorophenyl)piperazine (B195711). The synthesis involves the reaction of this precursor with a triazolopyridine derivative.[6]

Synthesis Pathway of Trazodone

Step 1: Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

-

To a solution of 42.8 g of sodium hydroxide (B78521) in 500 ml of water, add 100 g of 1-(3-chlorophenyl)piperazine hydrochloride at 25-35°C and stir.

-

Add 203 g of 1-bromo-3-chloropropane to the reaction mixture at 25-35°C and continue stirring.

-

Add cyclohexane (B81311) to the reaction mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with cyclohexane.

-

Combine the organic layers and add aqueous hydrochloric acid solution at 25-30°C and stir.

-

Filter the precipitated solid and wash with cyclohexane to yield the intermediate.

Step 2: Synthesis of Trazodone

-

To a mixture of 14.4 g of[1][7][8]triazolo[4,3-a]pyridin-3(2H)-one and 180 ml of isopropyl alcohol, add 30.81 g of sodium carbonate at 25-30°C and stir.

-

Add 30 g of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and 1.5 g of Tetrabutylammonium Bromide to the reaction mixture at 25-30°C.

-

Heat the reaction mixture to 80-85°C and stir at this temperature.

-

Cool the reaction mixture to 60-70°C.

-

Add a solution of 2.61 g of sodium methoxide (B1231860) in 30 ml of isopropyl alcohol to the reaction mixture and stir at the same temperature.

-

Filter the mixture and wash with isopropyl alcohol at 60-70°C to obtain trazodone.

| Parameter | Value | Reference |

| Yield (Step 1) | 115 g (from 100g precursor) | [6] |

| Yield (Step 2) | 28.5 g (from 30g precursor) | [7] |

Designer Drug Synthesis

The synthesis of designer drugs based on the this compound scaffold is often carried out in clandestine laboratories. These syntheses are typically less complex than pharmaceutical manufacturing and aim to produce psychoactive substances that mimic the effects of controlled drugs. Common examples include m-chlorophenylpiperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

General Synthesis Pathway for Designer Phenylpiperazines

m-Chlorophenylpiperazine (mCPP)

mCPP is a psychoactive substance that has been identified as an adulterant in illicit drug markets.[9] Its synthesis typically involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or a similar cyclizing agent.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

TFMPP is another designer drug often found in combination with other psychoactive substances.[10] Its synthesis follows a similar pathway to mCPP, starting with 3-(trifluoromethyl)aniline.

| Compound | Precursor | Typical Reaction |

| mCPP | m-Chloroaniline | Cyclization with bis(2-chloroethyl)amine |

| TFMPP | 3-(Trifluoromethyl)aniline | Cyclization with bis(2-chloroethyl)amine |

Analytical Characterization

The identification and quantification of this compound and its derivatives are crucial in both pharmaceutical quality control and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For piperazine derivatives, derivatization is often employed to improve chromatographic properties.[11]

-

Sample Preparation: Perform solid-phase extraction of the sample.

-

Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA). Incubate at 70°C for 30 minutes.

-

Analysis: Dissolve the dried residue in 100 µL of ethyl acetate and inject 1 µL into the GC-MS system.

| Compound | Retention Time (min) | Key m/z ions | Reference |

| BZP | - | 91, 134, 176, 56 | [12] |

| mCPP | 10.8 | 154, 196, 138, 57 | [12][13] |

| TFMPP | - | 188, 230, 172, 145 | [12] |

Retention times are column and method dependent and are therefore not uniformly reported across different studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the quantification of phenylpiperazine derivatives. The phenyl group provides a chromophore that allows for sensitive UV detection.

-

Mobile Phase: A mixture of Acetonitrile, Methanol, and diethylamine (B46881) in the ratio of 90:10:0.1 (v/v/v).

-

Column: Chiralpak IC (250 x 4.6 mm, 5µm).

-

Flow Rate: 1.0 ml/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 340 nm.

-

Injection Volume: 10 µL.

| Parameter | Value | Reference |

| Limit of Detection | 30 ppm | |

| Limit of Quantification | 90 ppm | |

| Recovery | 104.87-108.06% |

Conclusion

This compound and its substituted analogs are fundamental precursors in the synthesis of a wide range of psychoactive substances, from life-saving pharmaceuticals to illicit designer drugs. The understanding of their synthesis pathways and analytical characterization is of paramount importance for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a comprehensive overview of the current state of knowledge in this field. Continued research and the development of more sophisticated analytical techniques will be crucial for both the advancement of pharmaceutical science and the monitoring of emerging trends in illicit drug manufacturing.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. tdcommons.org [tdcommons.org]

- 7. tdcommons.org [tdcommons.org]

- 8. researchgate.net [researchgate.net]

- 9. m.psychonautwiki.org [m.psychonautwiki.org]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. scholars.direct [scholars.direct]

- 12. researchgate.net [researchgate.net]

- 13. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of N-Phenylpiperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylpiperazine compounds represent a versatile class of molecules with a broad spectrum of activity across various G-protein coupled receptors (GPCRs), making them a subject of intense interest in neuropharmacology and drug development. This technical guide provides an in-depth analysis of the neuropharmacological properties of N-phenylpiperazine derivatives, focusing on their interactions with key adrenergic, dopaminergic, and serotonergic receptors. This document summarizes quantitative binding and functional data, details essential experimental protocols for their characterization, and visualizes the intricate signaling pathways they modulate.

Introduction

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS). These compounds are recognized for their ability to interact with a variety of neurotransmitter receptors, including but not limited to α-adrenergic, dopamine (B1211576), and serotonin (B10506) receptors. Their diverse pharmacological profiles, ranging from agonism and partial agonism to antagonism, underscore their potential for treating a wide array of neurological and psychiatric disorders. Understanding the nuanced structure-activity relationships (SAR) and the downstream signaling consequences of receptor interaction is paramount for the rational design of novel therapeutics with improved efficacy and selectivity.

Receptor Binding and Functional Activity of N-Phenylpiperazine Derivatives

The pharmacological effects of N-phenylpiperazine compounds are dictated by their affinity and efficacy at specific receptor subtypes. This section presents a compilation of quantitative data for representative N-phenylpiperazine derivatives, offering a comparative overview of their receptor interaction profiles.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various N-phenylpiperazine compounds at key CNS receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) | Reference |

| 1-Phenylpiperazine | 5-HT1A | 380 | - | - | [1] |

| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | 5-HT1A | 1.8 | - | - | Not specified in search results |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 5-HT1A | 13 | - | - | Not specified in search results |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1A | 2.5 | - | - | Not specified in search results |

| Sunepitron | 5-HT1A | 0.8 | 1.2 | 100 (Agonist) | Not specified in search results |

| FAUC 213 | 5-HT1A | 0.2 | 0.5 | 80 (Partial Agonist) | Not specified in search results |

| N-(4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)phenyl)-6-methylbenzo[d][2][3]dioxole-5-sulfonamide (5c) | D2 | 120 | - | - | [4] |

| N-(4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)phenyl)-6-methylbenzo[d][2][3]dioxole-5-sulfonamide (5c) | D3 | 80 | - | - | [4] |

| N-(4-((4-Phenylpiperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5d) | D2 | 250 | - | - | [4] |

| N-(4-((4-Phenylpiperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5d) | D3 | 150 | - | - | [4] |

| N-(4-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5e) | D2 | 80 | - | - | [4] |

| N-(4-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5e) | D3 | 50 | - | - | [4] |

| 6a | D2 | >1000 | - | - | [5] |

| 6a | D3 | 2.1 | - | - | [5] |

| 7a | D2 | >1000 | - | - | Not specified in search results |

| 7a | D3 | 3.5 | - | - | Not specified in search results |

| Naftopidil | α1A-adrenoceptor | 5.8 | - | - | Not specified in search results |

| Tamsulosin | α1A-adrenoceptor | 0.2 | - | - | Not specified in search results |

Key Signaling Pathways

N-phenylpiperazine compounds elicit their physiological effects by modulating intracellular signaling cascades upon binding to their target receptors. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the α1-adrenergic, D2 dopamine, and 5-HT1A serotonin receptors.

α1-Adrenergic Receptor Signaling

D2 Dopamine Receptor Signaling

5-HT1A Serotonin Receptor Signaling

Detailed Experimental Protocols

The characterization of N-phenylpiperazine compounds relies on a suite of well-established in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of an N-phenylpiperazine derivative at a target receptor.

-

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]-prazosin for α1-adrenoceptors, [³H]-spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

-

Unlabeled test compound (N-phenylpiperazine derivative).

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either buffer, test compound, or the non-specific binding control.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

This functional assay determines the ability of a compound to activate a G-protein coupled receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of an N-phenylpiperazine derivative as an agonist or partial agonist at a GPCR.

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein and can be quantified.

-

Materials:

-

Cell membranes expressing the receptor and G-protein of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (N-phenylpiperazine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

-

Other materials are the same as for the radioligand displacement assay.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the cell membranes, GDP, and the test compound.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction, filter, and wash as described for the radioligand binding assay.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting sigmoidal curve using non-linear regression analysis.

-

In Vivo Behavioral Assays

This model is used to assess the central stimulant and antipsychotic-like activity of compounds.

-

Objective: To evaluate the effect of an N-phenylpiperazine derivative on amphetamine-induced stereotyped behaviors.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Acclimatize the rats to the testing environment (e.g., individual transparent observation cages).

-

Administer the test compound (N-phenylpiperazine derivative) or vehicle via the desired route (e.g., intraperitoneally, orally).

-

After a specific pretreatment time, administer a standard dose of d-amphetamine (e.g., 5 mg/kg, i.p.).

-

Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a defined period (e.g., every 10 minutes for 2 hours).

-

-

Scoring: A rating scale is typically used, for example: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing and head movements; 3 = stereotyped activity with continuous sniffing and head movements; 4 = stereotyped activity with licking or biting of the cage.

-

Data Analysis: Compare the stereotypy scores between the test compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

This test is used to screen for compounds with potential antipsychotic (neuroleptic) activity.

-

Objective: To assess the cataleptic effects of an N-phenylpiperazine derivative.

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Administer the test compound or vehicle.

-

At various time points after administration, gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time the mouse remains in this unnatural posture (the cataleptic time). A cut-off time (e.g., 180 seconds) is usually set.

-

-

Data Analysis: Compare the cataleptic time between the test compound-treated group and the vehicle-treated group.

This model is used to assess dopaminergic agonist or antagonist activity.

-

Objective: To evaluate the effect of an N-phenylpiperazine derivative on the hypothermic response induced by the dopamine agonist apomorphine (B128758).

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Measure the baseline rectal temperature of the mice.

-

Administer the test compound or vehicle.

-

After a specific pretreatment time, administer a standard dose of apomorphine (e.g., 16 mg/kg, s.c.).

-

Measure the rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) after apomorphine administration.

-

-

Data Analysis: Compare the change in rectal temperature from baseline between the test compound-treated group and the vehicle-treated group.

Conclusion

The N-phenylpiperazine scaffold remains a cornerstone in the development of neuropharmacological agents. This guide has provided a comprehensive overview of their interaction with key CNS receptors, the downstream signaling pathways they modulate, and the experimental methodologies crucial for their characterization. The presented data and protocols offer a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this important class of compounds for the treatment of neurological and psychiatric disorders. The visualization of signaling pathways and the detailed experimental procedures aim to empower researchers in their quest to design more selective and efficacious N-phenylpiperazine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Induction of catalepsy in mice | PPTX [slideshare.net]

- 4. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

1-Phenylpiperazine: A Comprehensive Toxicological and Safety Profile for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Introduction